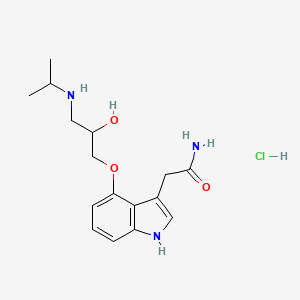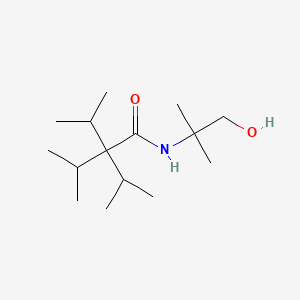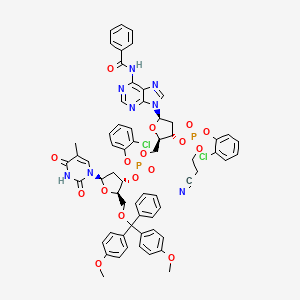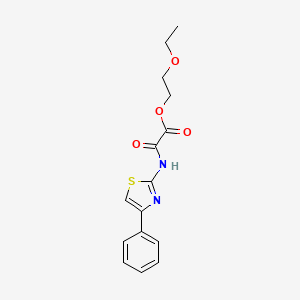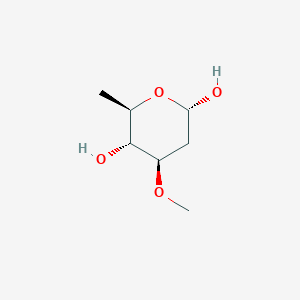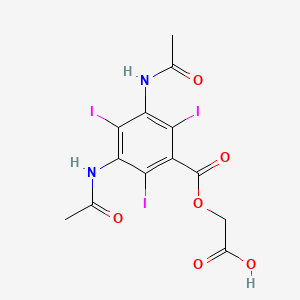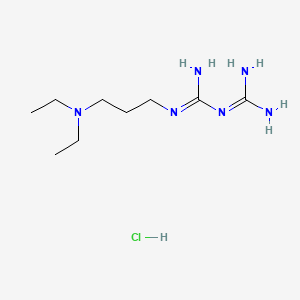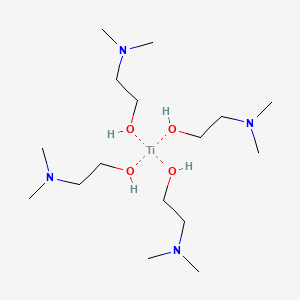
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and a benzopyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol typically involves multiple steps. One common approach is to start with the appropriate benzopyran derivative and introduce the fluorophenyl group through electrophilic substitution reactions. The dimethylamino group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the propanol moiety through reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Dimethylamino)-3-((4-(4-chlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
- 1-(Dimethylamino)-3-((4-(4-bromophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
- 1-(Dimethylamino)-3-((4-(4-methylphenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
Uniqueness
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
147241-83-6 |
|---|---|
Formule moléculaire |
C22H28FNO3 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1-(dimethylamino)-3-[[4-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydrochromen-7-yl]oxy]propan-2-ol |
InChI |
InChI=1S/C22H28FNO3/c1-22(2)12-20(15-5-7-16(23)8-6-15)19-10-9-18(11-21(19)27-22)26-14-17(25)13-24(3)4/h5-11,17,20,25H,12-14H2,1-4H3 |
Clé InChI |
JPZVYNVGPZHIPO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(O1)C=C(C=C2)OCC(CN(C)C)O)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



